{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine is a compound that features a pyrazole ring substituted with a difluoroethyl group and a methoxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic difluoroethylation using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Attachment of the Methoxypropylamine Moiety: The final step involves the nucleophilic substitution of the pyrazole derivative with 3-methoxypropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamine moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the difluoroethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can lead to various difluoroethylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a drug candidate. The difluoroethyl group is known to enhance metabolic stability and improve drug-target interactions, making it a valuable moiety in drug design .
Industry
In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethyl)-1H-pyrazole: Lacks the methoxypropylamine moiety but shares the pyrazole and difluoroethyl groups.
3-Methoxypropylamine: Contains the methoxypropylamine moiety but lacks the pyrazole and difluoroethyl groups.
Difluoroethylated Amines: Compounds with similar difluoroethyl groups but different core structures.
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine lies in its combination of a pyrazole ring, a difluoroethyl group, and a methoxypropylamine moiety. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C10H17F2N3O |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H17F2N3O/c1-16-4-2-3-13-5-9-6-14-15(7-9)8-10(11)12/h6-7,10,13H,2-5,8H2,1H3 |
InChI Key |
JVAOAYHHYMWDJL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
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